AS601245 - 345987-15-7

AS601245

Catalog Number: EVT-288187
CAS Number: 345987-15-7
Molecular Formula: C20H16N6S
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245) is a small molecule that acts as a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. [] This pathway plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell proliferation. [] AS601245 has been investigated in scientific research primarily for its potential neuroprotective properties in the context of ischemic insults, such as stroke. []

Compound Description: This compound is an intermediate in the synthesis of a series of N-Mannich bases of 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one. It is synthesized by coupling the diazonium salt of 6-bromobenzo[d]thiazol-2-amine with ethyl cyanoacetate.

Relevance: This compound shares the core 1,3-benzothiazole and a cyanoacetate moiety with 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245). The main structural difference is the presence of a hydrazinylidene linker and a bromine substituent on the benzothiazole ring in BTZE, whereas AS601245 features a pyrimidinyl linker and an aminoethylpyridine substituent.

5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

Compound Description: This compound is an important intermediate in the synthesis of various N-Mannich bases with potential antimicrobial activity. It is synthesized by cyclizing Ethylacetate (BTZE) with hydrazine hydrate.

Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate

Compound Description: The crystal structure of this compound reveals an extended conformation of the substituted amino substituent.

Relevance: Structurally similar to 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), this compound features a 1,3-benzothiazole core linked to an aniline group, which is further connected to an ethyl acetate moiety. The key difference lies in the linker between the benzothiazole and the aromatic ring, with aniline in this compound replacing the pyrimidinyl acetonitrile group in AS601245.

N-Cyclohexyl-N3-[2-(3-fluorophenyl)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide

Compound Description: This compound is the primary active ingredient in a pharmaceutical composition intended for the modulation of beta2-adrenoceptors.

Relevance: This compound bears a 1,3-benzothiazole ring similar to 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), although in this case, it is substituted at position 7 with a hydroxyethyl aminoethyl chain. Compared to AS601245, this compound lacks the cyanoacetate moiety and the pyrimidinyl ring, and features a complex side chain instead of the pyridinyl ethylamine substituent.

2-Cyanomethyl-1,3-benzothiazole

Compound Description: This compound serves as a precursor for the synthesis of various heterocyclic derivatives, including pyrido[2,1-b]benzothiazoles, 2-aminoquinoline, coumarin, cyclohexane, and 2-(1,3-benzothiazol-2-yl) methylidene derivatives.

4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[N-tert-butoxycarbonyl-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide

Compound Description: This compound is an intermediate in the synthesis of nilotinib, a potent antitumor agent.

Relevance: This compound shares the pyridinyl-pyrimidinyl motif with 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), albeit with a tert-butoxycarbonyl protecting group on the amine. Unlike AS601245, this compound lacks the benzothiazole ring and the acetonitrile group and instead features a benzamide linked to a substituted phenyl ring with imidazole and trifluoromethyl groups.

4-(4-methoxy-phenylamino)-2,3-dihydro-1H-4a,9-diazacyclopenta(b)fluorine-10-carbonitrile

Compound Description: This compound is one of the eight bioactive compounds identified in the ethyl acetate fraction of Piper crocatum leaves.

1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156)

Compound Description: This molecule acts as a novel antagonist of the Sphingosine 1-phosphate (S1P) receptor subtype S1P3. It shows submicromolar potency and high selectivity for the S1P3 receptor. Studies demonstrated that TY-52156 effectively inhibits S1P-induced vasoconstriction in isolated perfused rat hearts and human coronary artery smooth muscle cells by blocking the S1P3 receptor.

Relevance: While TY-52156 doesn't share direct structural similarities with 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), both compounds are classified as small molecule inhibitors targeting specific pathways involved in vascular function. AS601245 acts as a c-Jun N-terminal kinase (JNK) inhibitor, offering neuroprotection against ischemic insults. TY-52156, on the other hand, specifically antagonizes the S1P3 receptor, demonstrating the involvement of this receptor in S1P-mediated vasoconstriction. Their shared focus on modulating vascular function, albeit through different mechanisms, makes them relevant compounds in the context of cardiovascular research.

Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl)acetates (4a-e)

Compound Description: This series of compounds with varying alkyl chain lengths (octyl, decyl, dodecyl, tetradecyl, and hexadecyl) were synthesized and evaluated for their antiamoebic activity. Compounds 4a-c exhibited good in vitro antiamoebic activity against Acanthamoeba polyphaga, with 4b showing the highest activity, comparable to chlorhexidine dihydrochloride.

Relevance: These compounds share the thiazole ring and ethyl acetate moiety with 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), although they lack the benzothiazole ring and the pyrimidinyl acetonitrile group present in AS601245. The main difference lies in the presence of a 2-amino group and a variable alkyl chain at position 5 of the thiazole ring in compounds 4a-e, whereas AS601245 has a pyrimidinyl acetonitrile group at position 2 of the benzothiazole ring.

Source and Classification

AS601245 was developed as part of a research initiative focused on inhibitors of the c-Jun N-terminal kinase pathway. It is classified as an organic compound and falls under the category of kinase inhibitors, specifically targeting the c-Jun N-terminal kinase isoforms. This compound is often studied in the context of drug discovery and development for inflammatory diseases and cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of AS601245 involves several key steps:

  1. Starting Materials: The synthesis begins with 4-fluoro-1-nitrobenzene, which undergoes a series of reactions to form substituted triazoles.
  2. Reduction: The nitro group is typically reduced to an amino group using hydrogenation with a palladium catalyst. In cases where other substituents are present, tin-mediated reduction may be employed.
  3. Coupling Reactions: The process includes Suzuki coupling of 2,4-dichloropyrimidine with boronate esters or boronic acids to yield biaryl intermediates. These intermediates are further reacted with 4-substituted anilines under varying conditions (e.g., heating in ethoxyethanol) to produce the final product .

The final purification steps often involve silica gel chromatography or reverse-phase preparative high-performance liquid chromatography to ensure the purity required for biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of AS601245 can be characterized by its specific arrangement of atoms, which includes:

  • Molecular Formula: C₁₄H₁₃ClN₄O
  • Molecular Weight: 288.74 g/mol
  • Structural Features: The compound features a pyrimidine core with an aniline substituent, which is crucial for its biological activity.

Crystallographic data shows that AS601245 has a well-defined three-dimensional structure that can be analyzed using X-ray diffraction techniques .

Chemical Reactions Analysis

Reactions and Technical Details

AS601245 participates in several chemical reactions that are essential for its function as a kinase inhibitor:

  1. Inhibition Mechanism: AS601245 inhibits c-Jun N-terminal kinase in an ATP-competitive manner, affecting downstream signaling pathways involved in inflammation and cell survival.
  2. Biological Interactions: The compound's efficacy has been evaluated through various biochemical assays, where it demonstrated significant inhibition of JNK activity at micromolar concentrations .

These reactions underline the compound's potential in therapeutic applications targeting the JNK signaling pathway.

Mechanism of Action

Process and Data

The mechanism by which AS601245 exerts its effects involves:

  • Binding Affinity: AS601245 binds to the ATP-binding site of c-Jun N-terminal kinase, inhibiting its phosphorylation activity.
  • Cellular Effects: This inhibition leads to decreased phosphorylation of target substrates such as c-Jun, ultimately modulating gene expression related to inflammation and apoptosis .

Studies have shown that at higher concentrations, AS601245 can selectively inhibit JNK isoforms, providing insights into its specificity and potential side effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AS601245 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: The compound is stable under ambient conditions but should be stored away from light to prevent degradation.

These properties are crucial for its formulation in pharmaceutical applications .

Applications

Scientific Uses

AS601245 has several significant applications in scientific research:

  1. Inflammation Studies: It is used extensively in studies investigating inflammatory pathways, particularly those involving c-Jun N-terminal kinase.
  2. Cancer Research: The compound's ability to modulate cell survival pathways makes it a candidate for cancer therapy research, particularly in fibrotic diseases.
  3. Drug Development: AS601245 serves as a lead compound for developing new therapeutics targeting JNK signaling pathways .

Properties

CAS Number

345987-15-7

Product Name

AS601245

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26)

InChI Key

RCYPVQCPYKNSTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile
1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (bis(trifluoroacetate))
AS 601245
AS-601245
AS601245

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C3=NC(=NC=C3)NCCC4=CN=CC=C4)/S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.